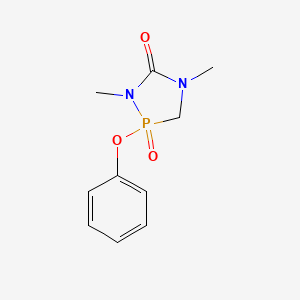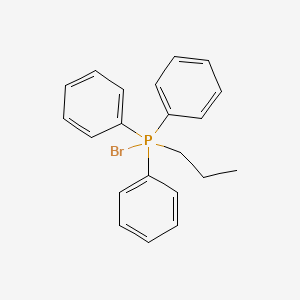
1,2,3,4,5,6-Hexachloropyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5,6-Hexachloropyrene is a chlorinated aromatic hydrocarbon with the molecular formula C16Cl6 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, where all hydrogen atoms are replaced by chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Hexachloropyrene can be synthesized through the chlorination of pyrene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination of the pyrene molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of chlorine gas over pyrene in a reactor, with the reaction conditions optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
化学反応の分析
Types of Reactions
1,2,3,4,5,6-Hexachloropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated pyrene derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Partially dechlorinated pyrene derivatives.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
科学的研究の応用
1,2,3,4,5,6-Hexachloropyrene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems and its role as an environmental pollutant.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the behavior of chlorinated hydrocarbons in biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,2,3,4,5,6-hexachloropyrene involves its interaction with various molecular targets and pathways. The compound can bind to cellular proteins and DNA, leading to potential toxic effects. It may also interfere with enzymatic processes and cellular signaling pathways, contributing to its biological activity.
類似化合物との比較
Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexane: Another chlorinated compound with similar structural features but different chemical properties.
Hexachlorobenzene: A chlorinated aromatic compound with six chlorine atoms attached to a benzene ring.
Uniqueness
1,2,3,4,5,6-Hexachloropyrene is unique due to its fully chlorinated pyrene structure, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it more resistant to degradation and more persistent in the environment compared to other chlorinated compounds.
特性
CAS番号 |
59808-28-5 |
|---|---|
分子式 |
C16H4Cl6 |
分子量 |
408.9 g/mol |
IUPAC名 |
1,2,3,4,5,6-hexachloropyrene |
InChI |
InChI=1S/C16H4Cl6/c17-7-4-2-5-1-3-6-9-8(5)10(7)13(19)14(20)11(9)15(21)16(22)12(6)18/h1-4H |
InChIキー |
PZPQOVDKDYMUOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C4=C1C=CC(=C4C(=C(C3=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





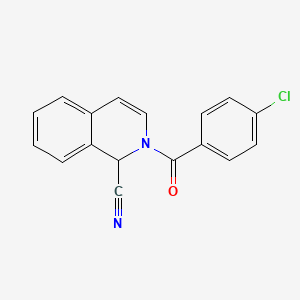
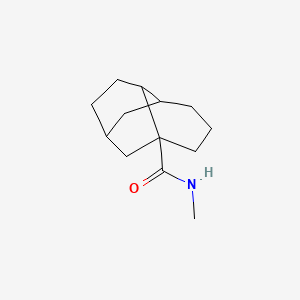
![N'-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea](/img/structure/B14611194.png)
![1-[2-(4-Fluorophenyl)propyl]imidazole;nitric acid](/img/structure/B14611197.png)
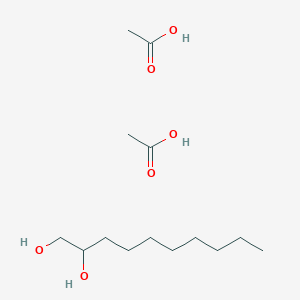


![1-[2-(2-Methylphenyl)octyl]-1H-imidazole](/img/structure/B14611219.png)
![[(1-Bromoethyl)selanyl]benzene](/img/structure/B14611220.png)
